

An In-depth Technical Guide to 2,5-Dimethoxybenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dimethoxybenzaldehyde**

Cat. No.: **B135726**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and key reactive methodologies associated with **2,5-Dimethoxybenzaldehyde**. This aromatic aldehyde is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and research chemicals.

Chemical Identity and Physical Properties

2,5-Dimethoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with an aldehyde group and two methoxy groups at the 2 and 5 positions.^[1] It typically appears as a yellow to beige or off-white crystalline solid.^{[1][2]}

Table 1: Physicochemical Properties of **2,5-Dimethoxybenzaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[3]
Molecular Weight	166.17 g/mol	[3]
CAS Number	93-02-7	[3]
Appearance	Yellow to beige crystalline powder/solid	[2][4]
Melting Point	46-52 °C	[2]
Boiling Point	146 °C at 10 mmHg	
	283.8 °C at 760 mmHg	
Density	1.114 g/mL	[3]
Water Solubility	795 mg/L (at 25°C)	[2][4]
Solubility in Organic Solvents	Soluble in chloroform, methanol, ethanol, acetone	[4]
Flash Point	>110 °C (>230 °F)	[5]
InChI Key	AFUKNJHPZAVHGQ-UHFFFAOYSA-N	[6]
Canonical SMILES	COC1=CC(=C(C=C1)OC)C=O	[6]

Chemical Structure and Spectroscopic Profile

The structure of **2,5-Dimethoxybenzaldehyde**, featuring an aldehyde and two electron-donating methoxy groups on the aromatic ring, gives rise to a distinct spectroscopic profile crucial for its identification and characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two methoxy groups. The aldehydic proton typically appears as a singlet at a downfield chemical shift. The aromatic

protons show a characteristic splitting pattern based on their positions, and the two methoxy groups appear as distinct singlets.

- ^{13}C NMR: The carbon NMR spectrum shows signals for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2,5-Dimethoxybenzaldehyde**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Aldehyde)	~189
C-2 (C-OCH ₃)	~158
C-5 (C-OCH ₃)	~154
C-1 (C-CHO)	~126
C-4	~114
C-6	~113
C-3	~112
-OCH ₃	~56
(Note: Predicted values are based on standard NMR prediction software and may vary slightly from experimental results.)	

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethoxybenzaldehyde** is dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch.

Table 3: Key Infrared Absorption Bands for **2,5-Dimethoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
~2820 and ~2720	Weak	C-H Stretching (Fermi Doublet)	Aldehyde (-CHO)
~1685	Strong	C=O Stretching	Aldehyde (-CHO)
~1590	Medium-Strong	C=C Stretching	Aromatic Ring
~1250	Strong	C-O-C Asymmetric Stretching	Aryl Ether
~1110	Strong	C-O-C Symmetric Stretching	Aryl Ether

(Note: Data compiled from typical spectra of substituted benzaldehydes.)[\[7\]](#)

2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of **2,5-Dimethoxybenzaldehyde** shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Major Fragments in the EI-Mass Spectrum of **2,5-Dimethoxybenzaldehyde**

m/z	Proposed Fragment Identity	Fragmentation Pathway
166	[M] ⁺ (Molecular Ion)	-
165	[M-H] ⁺	Loss of a hydrogen atom from the aldehyde
151	[M-CH ₃] ⁺	Loss of a methyl radical from a methoxy group
137	[M-CHO] ⁺	Loss of the formyl group
123	[M-CH ₃ -CO] ⁺	Subsequent loss of CO from the [M-CH ₃] ⁺ fragment

(Note: Relative intensities can vary based on instrument conditions.)^[8]^[9]

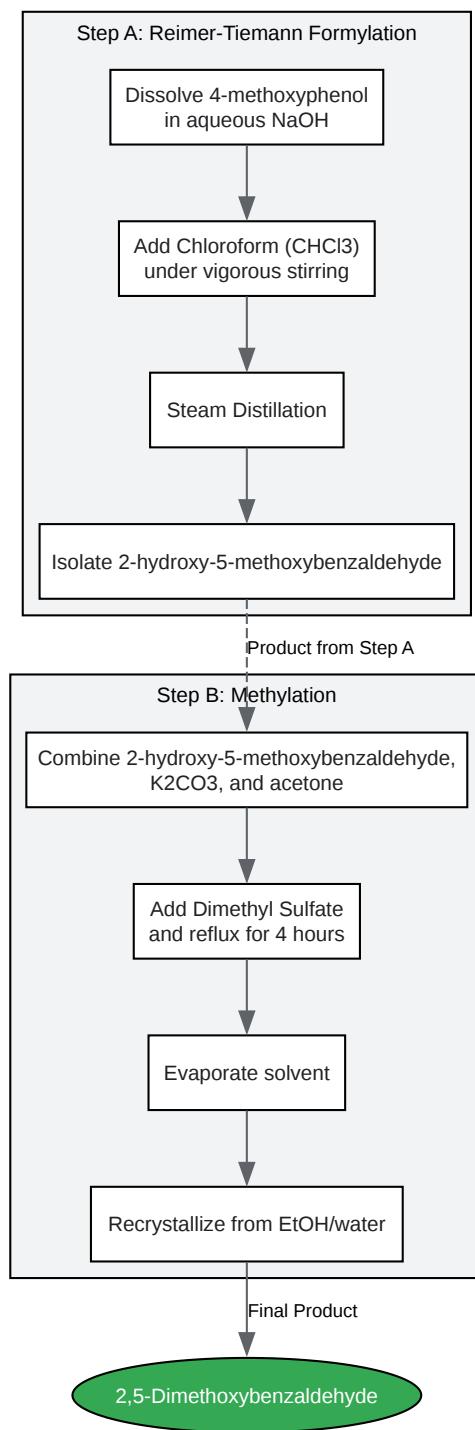
Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **2,5-Dimethoxybenzaldehyde** are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

3.1. Synthesis of **2,5-Dimethoxybenzaldehyde** via Reimer-Tiemann Reaction and Methylation

This multi-step synthesis starts from 4-methoxyphenol.^[10]^[11]

Step A: Reimer-Tiemann Formylation of 4-Methoxyphenol


- Reaction Setup: In a suitable reaction vessel, dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of sodium hydroxide (NaOH) in 400 mL of water.
- Addition of Chloroform: While maintaining vigorous stirring, add 161 mL of chloroform (CHCl₃) to the reaction mixture. The temperature should be carefully controlled.
- Reaction and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitor by TLC). The reaction mixture is then subjected to steam distillation.

- Isolation: The usual work-up of the distillate yields 2-hydroxy-5-methoxybenzaldehyde as a clear yellow oil.

Step B: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

- Reaction Setup: In a 250 mL round-bottom flask, charge 100 mL of acetone, 14 g of anhydrous potassium carbonate (K_2CO_3), and 10 g of the 2-hydroxy-5-methoxybenzaldehyde obtained from the previous step.
- Addition of Methylating Agent: Bring the mixture to reflux temperature and add 11 g of dimethyl sulfate ($(CH_3)_2SO_4$).
- Reaction: Continue the reaction at reflux for 4 hours.
- Work-up and Purification: Evaporate the solvent under reduced pressure. The crude product is crystallized in cold water. Recrystallization from an ethanol/water mixture yields pure **2,5-dimethoxybenzaldehyde**.^[10]

Workflow for the Synthesis of 2,5-Dimethoxybenzaldehyde

[Click to download full resolution via product page](#)**Synthesis workflow of 2,5-Dimethoxybenzaldehyde.**

3.2. Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene

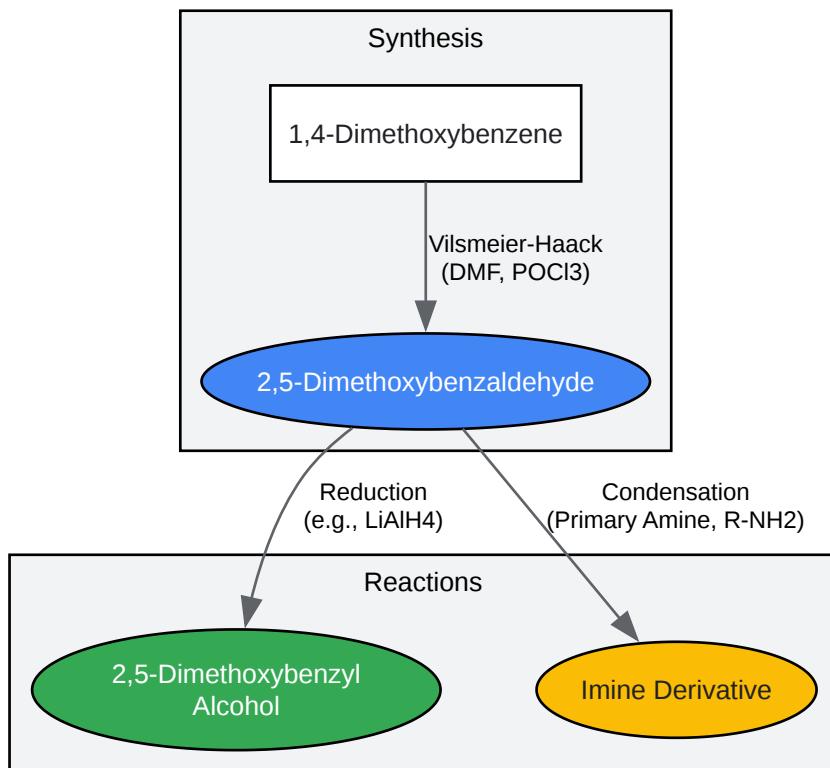
This method introduces the aldehyde group directly onto the 1,4-dimethoxybenzene ring.

- Formation of Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Stir the mixture at 0 °C for 30-60 minutes.
- Formylation Reaction: Dissolve 1,4-dimethoxybenzene (1 equivalent) in a minimal amount of DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or gently heat as needed, monitoring progress by TLC.
- Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the mixture and hydrolyze the intermediate.
- Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[\[1\]](#)[\[12\]](#)

3.3. Reduction to 2,5-Dimethoxybenzyl Alcohol

This protocol describes the reduction of the aldehyde to a primary alcohol.[\[13\]](#)

- Reaction Setup: In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.
- Addition of Aldehyde: Slowly add a solution of **2,5-dimethoxybenzaldehyde** (1 equivalent) in THF to the LiAlH₄ suspension at 0 °C.
- Reaction: Stir the reaction mixture at 0 °C for 30 minutes.


- Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium sulfate (Na_2SO_4) solution at 0 °C.
- Work-up and Purification: Stir the resulting suspension for 3 hours. Filter the mixture through a pad of silica gel or celite and dry the filtrate with anhydrous Na_2SO_4 . After evaporation of the solvent, the residue can be purified by column chromatography to yield 2,5-dimethoxybenzyl alcohol.

3.4. Synthesis of an Imine Derivative

This is a general protocol for the condensation reaction with a primary amine.[\[14\]](#)

- Reaction Setup: Dissolve **2,5-dimethoxybenzaldehyde** (1 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
- Addition of Amine: Add the primary amine (1 to 1.1 equivalents) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
- Water Removal: For less reactive amines, use a Dean-Stark apparatus to remove the water formed during the reaction by azeotropic distillation with toluene.
- Reaction Completion: Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature or with gentle heating.
- Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting imine can often be used without further purification or can be purified by recrystallization or column chromatography.

Key Chemical Transformations of 2,5-Dimethoxybenzaldehyde

[Click to download full resolution via product page](#)

Synthesis and key reactions of **2,5-Dimethoxybenzaldehyde**.

Applications in Synthesis

2,5-Dimethoxybenzaldehyde is a crucial precursor in the synthesis of 2,5-dimethoxyphenethylamine (2C-H). This compound, in turn, serves as a foundational building block for a wide range of substituted phenethylamines, which are of significant interest in medicinal chemistry and neuroscience research. These include compounds such as 2C-B, 2C-I, and 2C-C.^{[3][4]} Its reactivity also makes it a useful intermediate for constructing more complex molecular architectures in various organic syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. 2,5-Dimethoxybenzaldehyde CAS#: 93-02-7 [m.chemicalbook.com]
- 6. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]
- 10. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 11. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. jk-sci.com [jk-sci.com]
- 13. 2,5-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 14. Imine formation-Typical procedures - operachem [operachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethoxybenzaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135726#2-5-dimethoxybenzaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com